REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20]([S:23](Cl)(=O)=O)=[CH:19][CH:18]=3)=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)(=O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1>[SH:2][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20]([SH:23])=[CH:19][CH:18]=3)=[CH:13][CH:12]=2)=[CH:9][CH:10]=1 |f:1.2.3.4.5.6|
|
Name
|
compound G
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl
|
Quantity
|
8.576 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
1-a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.586 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The obtained reacted mixture
|
Type
|
CUSTOM
|
Details
|
Deposited impurity is removed by suction filtration
|
Type
|
WASH
|
Details
|
washed by methylene chloride completely
|
Type
|
EXTRACTION
|
Details
|
After that, the filtrate is extracted by acid-base extraction (CH2Cl2, NaOH, HCl)
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried up
|
Name
|
|
Type
|
product
|
Smiles
|
SC1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.2 mmol | |
AMOUNT: MASS | 3.003 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |